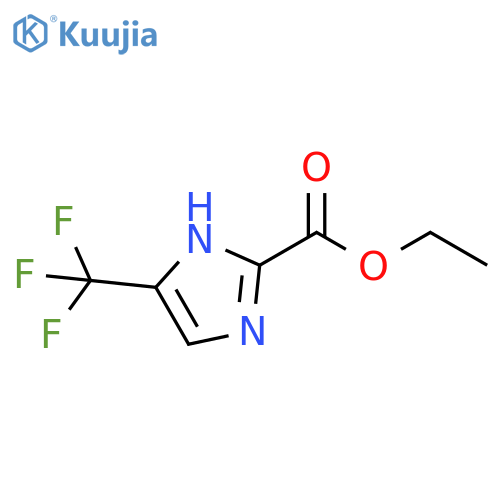

Cas no 915230-23-8 (ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate)

915230-23-8 structure

商品名:ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate

- 1H-Imidazole-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester

- Ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate

-

- インチ: 1S/C7H7F3N2O2/c1-2-14-6(13)5-11-3-4(12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12)

- InChIKey: DYFUPPRZDVQGQE-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)NC(C(F)(F)F)=CN=1

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-191671-5.0g |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95.0% | 5.0g |

$2028.0 | 2025-02-20 | |

| Enamine | EN300-191671-0.05g |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95.0% | 0.05g |

$162.0 | 2025-02-20 | |

| 1PlusChem | 1P02887N-2.5g |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95% | 2.5g |

$1756.00 | 2024-04-20 | |

| Aaron | AR0288FZ-5g |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95% | 5g |

$2814.00 | 2024-07-18 | |

| Enamine | EN300-191671-5g |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95% | 5g |

$2028.0 | 2023-09-17 | |

| 1PlusChem | 1P02887N-100mg |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95% | 100mg |

$350.00 | 2024-04-20 | |

| 1PlusChem | 1P02887N-1g |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95% | 1g |

$926.00 | 2024-04-20 | |

| 1PlusChem | 1P02887N-250mg |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95% | 250mg |

$491.00 | 2024-04-20 | |

| Enamine | EN300-191671-0.1g |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95.0% | 0.1g |

$241.0 | 2025-02-20 | |

| Enamine | EN300-191671-2.5g |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |

915230-23-8 | 95.0% | 2.5g |

$1370.0 | 2025-02-20 |

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate 関連文献

-

1. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

915230-23-8 (ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量